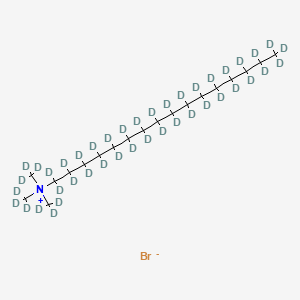

Hexadecyltrimethylammonium Bromide-d42

Overview

Description

It is a quaternary ammonium surfactant with the molecular formula CD3(CD2)15N(Br)(CD3)3 . This compound is widely used in various scientific and industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

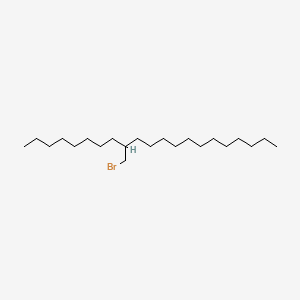

Hexadecyltrimethylammonium Bromide-d42 can be synthesized through the reaction of hexadecyl bromide with trimethylamine-d9. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The process includes the careful handling of deuterated reagents to ensure the incorporation of deuterium atoms into the final product .

Chemical Reactions Analysis

Types of Reactions

Hexadecyltrimethylammonium Bromide-d42 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used as oxidizing agents in reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield hexadecanol, while reactions with cyanide ions produce hexadecyl cyanide .

Scientific Research Applications

Hexadecyltrimethylammonium Bromide-d42 has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions.

Medicine: It serves as an antiseptic agent due to its ability to disrupt microbial cell membranes.

Industry: This compound is used in the formulation of hair conditioners and other personal care products.

Mechanism of Action

The primary mechanism of action of Hexadecyltrimethylammonium Bromide-d42 involves its surfactant properties. The compound reduces surface tension and forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules, facilitating their solubilization and transport . Additionally, the cationic nature of the compound allows it to interact with negatively charged microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium Bromide: The non-deuterated version of Hexadecyltrimethylammonium Bromide-d42.

Cetrimonium Chloride: Another quaternary ammonium surfactant with similar properties.

Dodecyltrimethylammonium Bromide: A shorter-chain analog with similar surfactant properties.

Uniqueness

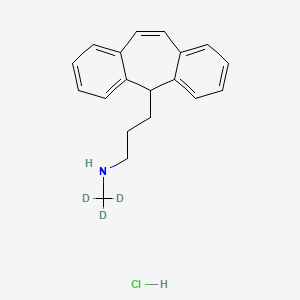

This compound is unique due to the presence of deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. The deuterated version provides better resolution and sensitivity in NMR studies, making it a valuable tool in research .

Properties

IUPAC Name |

tris(trideuteriomethyl)-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-ZBNOAGFHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)